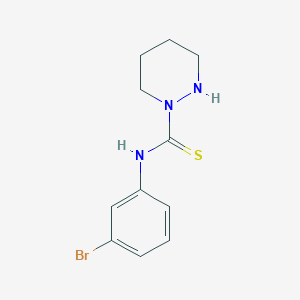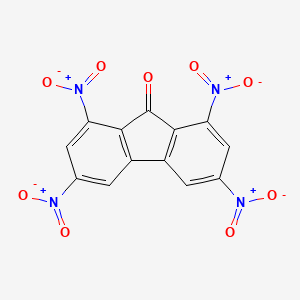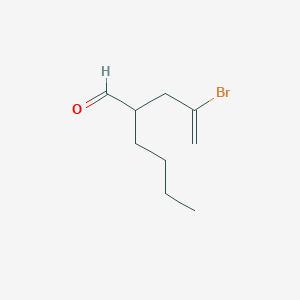
2-(2-Bromoprop-2-EN-1-YL)hexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoprop-2-en-1-yl)hexanal is an organic compound that features a brominated alkene group attached to a hexanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoprop-2-en-1-yl)hexanal typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-propenylhexanal using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoprop-2-en-1-yl)hexanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in ethanol.
Major Products Formed
Oxidation: 2-(2-Bromoprop-2-en-1-yl)hexanoic acid.
Reduction: 2-(2-Bromoprop-2-en-1-yl)hexanol.
Substitution: 2-(2-Hydroxyprop-2-en-1-yl)hexanal.
Scientific Research Applications
2-(2-Bromoprop-2-en-1-yl)hexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromoprop-2-en-1-yl)hexanal involves its interaction with various molecular targets. The brominated alkene group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This can result in the inhibition of enzyme activity or modification of protein function.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-2-propen-1-yl)cyclohexanone: Similar structure but with a cyclohexanone backbone.
N-(2-Bromo-2-propen-1-yl)-1-hexanamine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
2-(2-Bromoprop-2-en-1-yl)hexanal is unique due to its combination of a brominated alkene group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
62242-10-8 |
|---|---|
Molecular Formula |
C9H15BrO |
Molecular Weight |
219.12 g/mol |
IUPAC Name |
2-(2-bromoprop-2-enyl)hexanal |
InChI |
InChI=1S/C9H15BrO/c1-3-4-5-9(7-11)6-8(2)10/h7,9H,2-6H2,1H3 |
InChI Key |
CPYUPPFJMDGMAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(=C)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Diazenediylbis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane)](/img/structure/B14561251.png)
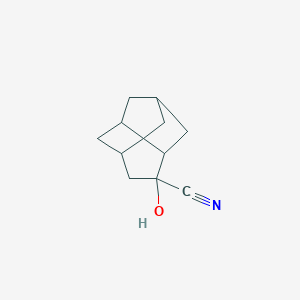
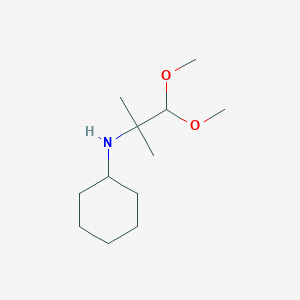
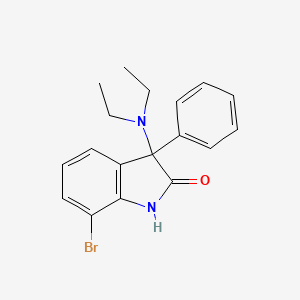
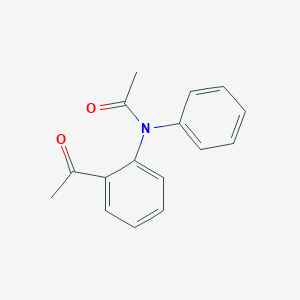
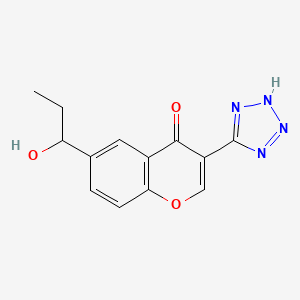
![4-{2-[(4-Methylphenyl)sulfanyl]ethyl}pyridine](/img/structure/B14561290.png)
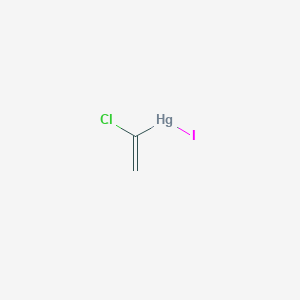
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14561295.png)
![Hexyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14561297.png)
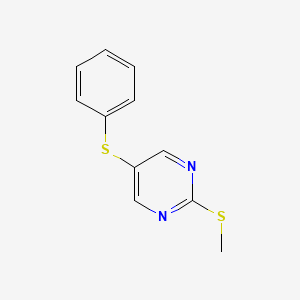
![3-(2,4-Dichlorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14561309.png)
